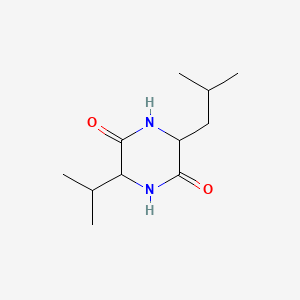

Cyclo(Leu-Val)

Description

Properties

IUPAC Name |

3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOUGDHEEGKEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971682 | |

| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-50-3 | |

| Record name | 3-(1-Methylethyl)-6-(2-methylpropyl)-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropyl-6-(2-methyl-propyl)-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methylpropyl)-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Leu-Val): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and known biological functions of Cyclo(Leu-Val), with a particular focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols for its synthesis and isolation are provided, alongside a summary of its quantitative biological data. Furthermore, this document illustrates key molecular pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and practical application in research and development.

Chemical Structure and Identification

Cyclo(Leu-Val), systematically named (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione, is formed from the condensation of the amino acids L-Leucine and L-Valine. The cyclic structure imparts significant stability to the molecule.

| Identifier | Value |

| IUPAC Name | (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione[1] |

| Synonyms | Cyclo-(L-Val-L-Leu)[1] |

| CAS Number | 15136-24-0 |

| Molecular Formula | C₁₁H₂₀N₂O₂[1] |

| SMILES | CC(C)C[C@H]1C(=O)N--INVALID-LINK--C(C)C[1] |

| InChI | InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9+/m0/s1[1] |

| InChIKey | UPOUGDHEEGKEGS-DTWKUNHWSA-N[1] |

digraph "Cyclo_Leu_Val_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O7 [label="O", pos="-2.3,1.3!"]; O8 [label="O", pos="2.3,-1.3!"]; C9 [label="C", pos="-2.5,-1.3!"]; C10 [label="C", pos="-3.8,-0.75!"]; C11 [label="C", pos="-5.1,-1.3!"]; C12 [label="C", pos="-3.8,0.75!"]; C13 [label="C", pos="2.5,1.3!"]; C14 [label="C", pos="3.8,0.75!"]; C15 [label="C", pos="3.8,2.25!"]; H1[label="H", pos="-0.3,2.1!"]; H2[label="H", pos="-0.3,-2.1!"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; C2 -- O7 [style=bold, len=1.2]; C5 -- O8 [style=bold, len=1.2]; C3 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C10 -- C12 [len=1.5]; C6 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C13 -- C15 [len=1.5]; N1 -- H1[len=1.0]; N4 -- H2[len=1.0]; }

Physicochemical Properties

The physicochemical properties of Cyclo(Leu-Val) are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Weight | 212.29 g/mol | [1] |

| Exact Mass | 212.152477885 Da | [1] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

| Complexity | 261 | [1] |

| XLogP3 | 1.8 | [1] |

Biological Activities and Mechanism of Action

Cyclo(Leu-Val) has demonstrated notable antimicrobial and anticancer activities. The underlying mechanisms, while still under investigation, are beginning to be elucidated.

Antimicrobial Activity

Cyclo(Leu-Val) exhibits inhibitory effects against a range of bacteria. Its primary mode of action is believed to be the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape. Inhibition of its synthesis leads to cell lysis and death.

Quantitative Antimicrobial Data:

The antimicrobial efficacy of cyclic dipeptides similar to Cyclo(Leu-Val) has been quantified using the Minimum Inhibitory Concentration (MIC) assay. While specific MIC values for Cyclo(Leu-Val) are not extensively reported, data for the structurally related Cyclo(L-Leu-L-Pro) provides valuable insight.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Salmonella enterica | Gram-negative bacteria | 11 | [2] |

| Escherichia fergusonii | Gram-negative bacteria | 230 | [2] |

| Enterococcus faecalis | Gram-positive bacteria | 12 | [3] |

| Bacillus cereus | Gram-positive bacteria | 16 | [3] |

| Staphylococcus aureus | Gram-positive bacteria | 30 | [3] |

| Listeria monocytogenes | Gram-positive bacteria | 512 | [3] |

| Fusarium oxysporum | Fungus | 16 | [2] |

| Aspergillus flavus | Fungus | 16 | [2] |

| Aspergillus niger | Fungus | 17 | [2] |

| Penicillium expansum | Fungus | 18 | [2] |

| Candida parapsilosis | Fungus | 30 | [2] |

| Candida metapsilosis | Fungus | 32 | [2] |

| Candida albicans | Fungus | 50 | [2] |

Anticancer Activity

Cyclo(Leu-Val) has been reported to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It is thought that Cyclo(Leu-Val) may trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress and culminates in the activation of caspase enzymes that execute cell death.

Quantitative Anticancer Data:

Experimental Protocols

Synthesis of Cyclo(Leu-Val)

The following is a general protocol for the solution-phase synthesis of cyclic dipeptides like Cyclo(Leu-Val). This method involves the coupling of protected amino acids followed by deprotection and cyclization.

Materials:

-

N-Boc-L-Leucine

-

L-Valine methyl ester hydrochloride

-

Coupling agents (e.g., DCC, EDC/HOBt)

-

Base (e.g., Triethylamine (TEA), N-methylmorpholine (NMM))

-

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 2-Butanol)

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dipeptide Formation:

-

Dissolve L-Valine methyl ester hydrochloride in DCM and neutralize with TEA.

-

In a separate flask, dissolve N-Boc-L-Leucine, a coupling agent (e.g., EDC), and an activator (e.g., HOBt) in DCM.

-

Add the neutralized L-Valine methyl ester solution to the N-Boc-L-Leucine solution and stir at room temperature for 3-5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

-

-

Deprotection:

-

Dissolve the purified protected dipeptide in a solution of 4M HCl in 1,4-dioxane (B91453) or a solution of TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.

-

-

Cyclization:

-

Dissolve the deprotected dipeptide in a high-boiling point solvent such as 2-butanol.

-

Add a base like NMM to neutralize the salt and facilitate cyclization.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting Cyclo(Leu-Val) by silica gel column chromatography or recrystallization.

-

Isolation and Purification from Microbial Cultures

Cyclo(Leu-Val) is a natural product often isolated from bacterial or fungal fermentations. The following protocol outlines a general procedure for its extraction and purification.

Materials:

-

Microbial culture broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), chloroform)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Grow the microbial strain in a suitable liquid medium until sufficient production of Cyclo(Leu-Val) is achieved.

-

Separate the mycelia from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate multiple times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol in chloroform.

-

Collect fractions and monitor them by TLC to identify those containing Cyclo(Leu-Val).

-

Pool the fractions containing the compound of interest and concentrate them.

-

-

Final Purification:

-

For higher purity, subject the semi-purified fractions to preparative HPLC for final purification.

-

References

- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

Cyclo(Leu-Val): A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of the known natural sources of Cyclo(Leu-Val) and details the methodologies for its isolation and purification. The document summarizes key quantitative data, outlines detailed experimental protocols derived from published literature, and presents a visual representation of the general isolation workflow. This guide is intended to serve as a valuable resource for researchers involved in natural product chemistry, microbiology, and the development of novel therapeutic agents.

Natural Sources of Cyclo(Leu-Val)

Cyclo(Leu-Val) is a secondary metabolite predominantly produced by a variety of microorganisms, including both bacteria and fungi. While trace amounts have been putatively identified in certain fermented food products, the primary and most viable sources for isolation are microbial cultures.

Table 1: Documented Natural Sources of Cyclo(Leu-Val)

| Kingdom | Phylum/Division | Genus | Species | Reference(s) |

| Bacteria | Actinobacteria | Streptomyces | Streptomyces fungicidicus | [No specific reference for Cyclo(Leu-Val), but for other DKPs] |

| Bacteria | Proteobacteria | Pseudomonas | Pseudomonas sesami | [No specific reference for Cyclo(Leu-Val), but for other DKPs] |

| Bacteria | Firmicutes | Bacillus | Bacillus thuringiensis | [1] |

| Fungi | Ascomycota | Aspergillus | Not specified | [2] |

| Fungi | Ascomycota | Penicillium | Penicillium polonicum | [No specific reference for Cyclo(Leu-Val), but for other DKPs] |

Note: While some sources confirm the presence of other cyclic dipeptides in the listed species, the direct isolation of Cyclo(Leu-Val) may not be explicitly detailed in all cited literature. These organisms are, however, recognized producers of a diverse range of DKPs, making them strong candidates for targeted isolation of Cyclo(Leu-Val).

Isolation and Purification Methodologies

The isolation of Cyclo(Leu-Val) from microbial cultures follows a general workflow common to the purification of many secondary metabolites. This process typically involves three main stages: fermentation of the producing microorganism, extraction of the active compounds from the culture broth and/or mycelia, and chromatographic purification of the target molecule.

Fermentation

The production of Cyclo(Leu-Val) is initiated by culturing the source microorganism in a suitable liquid medium. The choice of medium and fermentation parameters are critical for maximizing the yield of the desired compound.

Experimental Protocol: Microbial Fermentation

-

Inoculum Preparation: A pure culture of the producing microorganism (e.g., Streptomyces sp., Bacillus sp.) is inoculated into a seed culture medium (e.g., Tryptic Soy Broth) and incubated for 3 days at 28°C with shaking (180 rpm).[3]

-

Production Culture: The seed culture is then transferred to a larger volume of production medium. The composition of this medium can vary but often contains a source of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.

-

Incubation: The production culture is incubated for an extended period, typically 7-14 days, under controlled conditions of temperature (e.g., 28°C) and agitation (e.g., 150-180 rpm).[3] The optimal fermentation time should be determined by monitoring the production of Cyclo(Leu-Val) through analytical techniques such as HPLC-MS.

Extraction

Following fermentation, the culture is harvested, and the bioactive compounds are extracted using organic solvents. The extraction procedure is designed to separate the relatively nonpolar cyclic dipeptides from the aqueous culture medium.

Experimental Protocol: Solvent Extraction

-

Separation of Biomass: The culture broth is centrifuged or filtered to separate the mycelia (in the case of fungi) or bacterial cells from the supernatant.

-

Supernatant Extraction: The cell-free supernatant is subjected to liquid-liquid extraction with an equal volume of an immiscible organic solvent, most commonly ethyl acetate (B1210297).[4] This process is typically repeated three times to ensure complete extraction.

-

Mycelial/Cellular Extraction (Optional but Recommended): The collected biomass can also be extracted with a polar organic solvent such as methanol (B129727) or acetone (B3395972) to recover any intracellularly stored Cyclo(Leu-Val). The solvent is then evaporated, and the residue can be partitioned between ethyl acetate and water, with the ethyl acetate layer being retained.

-

Concentration: The organic extracts from the supernatant and biomass are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is then subjected to one or more rounds of chromatography to isolate Cyclo(Leu-Val) to a high degree of purity.

Experimental Protocol: Multi-step Chromatography

-

Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and gradually introducing a more polar solvent like methanol or ethyl acetate.[4] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing Cyclo(Leu-Val).

-

Thin Layer Chromatography (TLC): Analytical and preparative TLC can be used to monitor the separation and to perform small-scale purification.[5] A common mobile phase for separating cyclic dipeptides is a mixture of chloroform (B151607) and methanol (e.g., 97:3 v/v).[5] The spots corresponding to Cyclo(Leu-Val) can be visualized under UV light (254 nm) and scraped from the plate for elution with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): For final purification, the fractions enriched with Cyclo(Leu-Val) are subjected to reversed-phase HPLC.[6] A C18 column is commonly used with a gradient elution of acetonitrile (B52724) in water, often with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.[6] The peak corresponding to Cyclo(Leu-Val) is collected, and the solvent is removed to yield the pure compound.

Quantitative Data

Quantitative data on the production yields of Cyclo(Leu-Val) from its natural sources are not extensively reported in the literature. The yield is highly dependent on the producing strain, fermentation conditions, and extraction efficiency. However, related cyclic dipeptides have been quantified in various matrices.

Table 2: Reported Yields of Related Cyclic Dipeptides

| Compound | Source/Matrix | Reported Yield/Concentration | Reference |

| Cyclo(Leu-Pro) | Wine | 0.1 - 1 mg/L | [7] |

| Cyclo(L-Leu-L-Pro) | Streptomyces misionensis (Synthetic Yield) | 50% | [8] |

This table is provided for context, as specific yield data for Cyclo(Leu-Val) from natural fermentation is limited. The synthetic yield of a related compound suggests that efficient production is achievable under optimized conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Cyclo(Leu-Val) from a microbial source.

Caption: General workflow for the isolation of Cyclo(Leu-Val).

Conclusion

Cyclo(Leu-Val) is a promising bioactive compound that can be isolated from various microbial sources. The methodologies outlined in this guide, including fermentation, extraction, and multi-step chromatography, provide a solid foundation for researchers to obtain this molecule for further investigation. While quantitative yield data remains an area for further research, the established protocols for related compounds suggest that optimization of culture and purification conditions can lead to significant quantities of pure Cyclo(Leu-Val). Future studies should focus on screening a wider range of microorganisms, optimizing fermentation parameters to enhance production, and elucidating the specific signaling pathways through which Cyclo(Leu-Val) exerts its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach [mdpi.com]

The Microbial Forge: A Technical Guide to the Biosynthesis of Cyclo(Leu-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant interest within the scientific community due to its potential antimicrobial and other biological activities. As a secondary metabolite, it is synthesized by a variety of microorganisms, primarily bacteria and fungi. Understanding the biosynthetic pathway of Cyclo(Leu-Val) is crucial for its targeted discovery, strain improvement, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathways of Cyclo(Leu-Val) in microorganisms, detailing the enzymatic machinery, precursor molecules, and relevant experimental methodologies for its study. While direct research on the Cyclo(Leu-Val) biosynthetic gene cluster is emerging, this document compiles and extrapolates from the well-established biosynthesis of closely related cyclic dipeptides to provide a comprehensive overview for researchers in microbiology, natural product chemistry, and drug development.

Introduction to Cyclo(Leu-Val)

Cyclo(L-leucyl-L-valyl), or Cyclo(Leu-Val), is a cyclic dipeptide formed from the condensation of the amino acids L-leucine and L-valine[1]. These small, stable molecules are part of the larger family of 2,5-diketopiperazines (DKPs), which are known for their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The rigid cyclic structure of DKPs makes them attractive scaffolds for drug design. Cyclo(Leu-Val) is a natural product found in various microbial sources and is an active area of research for the development of new therapeutic agents[1].

Core Biosynthesis Pathways of Cyclo(Leu-Val)

The biosynthesis of cyclic dipeptides like Cyclo(Leu-Val) in microorganisms is primarily accomplished through two distinct enzymatic pathways: the Non-ribosomal Peptide Synthetase (NRPS) pathway and the Cyclodipeptide Synthase (CDPS) pathway.

Non-ribosomal Peptide Synthetase (NRPS) Pathway

Non-ribosomal peptide synthetases are large, modular mega-enzymes that synthesize peptides from amino acid monomers without the direct involvement of ribosomes[3]. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain.

A minimal NRPS module for the incorporation of one amino acid consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to the T domains of adjacent modules.

The synthesis of a dipeptide like Leu-Val would require a di-modular NRPS. The final cyclization to form Cyclo(Leu-Val) is typically catalyzed by a terminal Thioesterase (TE) domain , which releases the dipeptide from the NRPS assembly line and facilitates the intramolecular amide bond formation[3].

Cyclodipeptide Synthase (CDPS) Pathway

Cyclodipeptide synthases represent a more recently discovered family of enzymes that synthesize cyclic dipeptides[4]. Unlike NRPSs, which utilize free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates[2][4]. This directly links secondary metabolism with primary metabolism.

The catalytic mechanism of CDPSs typically involves a ping-pong reaction with two aa-tRNA substrates. The first aminoacyl moiety is transferred from its tRNA to a conserved serine residue in the enzyme's active site, forming an acyl-enzyme intermediate. The second aa-tRNA then enters the active site, and its aminoacyl group attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate. Finally, the N-terminal amino group of the dipeptide attacks the ester bond, leading to cyclization and release of the DKP product[4].

While a CDPS specifically for Cyclo(Leu-Val) has not been definitively characterized, research on Streptomyces leeuwenhoekii has identified a CDPS pathway that can utilize both leucyl-tRNA and valyl-tRNA for the synthesis of tryptophan-containing cyclodipeptides, suggesting the existence of CDPSs with the requisite substrate specificity for Cyclo(Leu-Val) formation[3].

Quantitative Data on Cyclodipeptide Production

Quantitative data on the production titers of Cyclo(Leu-Val) from microbial fermentation are not extensively reported in the literature. However, data from closely related cyclodipeptides can provide a benchmark for expected yields. The production of these secondary metabolites is often in the range of milligrams per liter.

| Cyclodipeptide | Producing Microorganism | Production Titer | Reference |

| Cyclo(L-Leu-L-Pro) | Streptomyces misionensis V16R3Y1 | Not specified, but MIC values reported | [5] |

| Cyclo(L-Pro-L-Val) | Pseudomonas aurantiaca IB5-10 | Not specified, but antifungal activity reported | [6] |

| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | IC50 of 0.20 mg/mL for aflatoxin inhibition | [7] |

| L-Valine (precursor) | Engineered E. coli | Up to 86.44 g/L | [8] |

Note: The production of the precursor amino acids, L-leucine and L-valine, can be significantly higher, especially in metabolically engineered strains, reaching gram per liter scales.

Experimental Protocols

The study of Cyclo(Leu-Val) biosynthesis involves several key experimental procedures, from microbial cultivation to the identification and quantification of the compound.

Microbial Cultivation and Extraction of Cyclo(Leu-Val)

-

Microorganism Cultivation: The producing microorganism is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth for bacteria) under optimal conditions of temperature, pH, and aeration to promote the production of secondary metabolites.

-

Culture Supernatant Separation: After a sufficient incubation period (typically 72 hours or more), the culture broth is centrifuged to pellet the microbial cells. The supernatant, containing the secreted secondary metabolites, is collected.

-

Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic phase, containing the less polar cyclodipeptides, is collected.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solid-Phase Extraction (SPE) (Optional): For further purification, the crude extract can be redissolved and passed through a C18 SPE cartridge to remove more polar impurities.

Identification and Quantification of Cyclo(Leu-Val)

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is used to separate, identify, and quantify components in a mixture. For Cyclo(Leu-Val), a reversed-phase HPLC (RP-HPLC) method is typically employed.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the peptide bonds in Cyclo(Leu-Val).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of Cyclo(Leu-Val).

Mass Spectrometry (MS):

-

Principle: MS is used to determine the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the compound.

-

Coupling with HPLC (LC-MS): HPLC is often coupled with MS for a powerful analytical technique that provides both separation and mass identification.

-

Tandem MS (MS/MS): For structural elucidation, tandem MS can be used to fragment the parent ion and analyze the resulting fragment ions, providing information about the amino acid composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and the stereochemistry.

-

Application: 1H and 13C NMR are used to confirm the structure of purified Cyclo(Leu-Val).

Conclusion and Future Perspectives

The biosynthesis of Cyclo(Leu-Val) in microorganisms is a fascinating area of research with significant implications for drug discovery and development. While the general principles of NRPS and CDPS pathways are well understood, the specific gene clusters and enzymes responsible for the production of this particular cyclodipeptide are yet to be fully elucidated in many microorganisms. Future research should focus on the identification and characterization of these biosynthetic pathways, which will open up opportunities for metabolic engineering to enhance the production of Cyclo(Leu-Val) and for the combinatorial biosynthesis of novel DKP analogues with improved therapeutic properties. The heterologous expression of these biosynthetic gene clusters in well-characterized host organisms will be a key strategy in achieving these goals.

References

- 1. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Metabolic engineering of Escherichia coli for efficient production of L-valine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Cyclo(Leu-Val): An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physicochemical properties of the cyclic dipeptide Cyclo(Leu-Val). This document details its structural and chemical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological activities, including relevant signaling pathways.

Cyclo(Leu-Val), a 2,5-diketopiperazine, is a naturally occurring cyclic dipeptide found in various microorganisms and has garnered interest in the scientific community for its potential therapeutic applications, including antimicrobial and anticancer properties. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of Cyclo(Leu-Val) are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| CAS Number | 5625-50-3 | [1] |

| Melting Point | 144.55 °C | [1] |

| Boiling Point | 372.56 °C | [1] |

| Computed logP | 1.8 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible study of Cyclo(Leu-Val). This section outlines key experimental protocols for its synthesis, purification, and analytical characterization.

Synthesis and Purification

A general approach to the synthesis of cyclic dipeptides like Cyclo(Leu-Val) involves the cyclization of the corresponding linear dipeptide.[5]

Synthesis Workflow

Figure 1. General workflow for the synthesis of Cyclo(Leu-Val).

Protocol for Synthesis:

-

Coupling: Protected L-leucine (e.g., Boc-L-Leu-OH) and a protected L-valine ester (e.g., H-L-Val-OMe) are coupled using a standard peptide coupling reagent such as HBTU in an organic solvent like dimethylformamide (DMF), in the presence of a base like diisopropylethylamine (DIPEA).

-

Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed. The Boc group is typically removed with trifluoroacetic acid (TFA), and the methyl ester can be hydrolyzed using a base like lithium hydroxide (B78521) (LiOH).

-

Cyclization: The deprotected linear dipeptide is subjected to cyclization conditions. This can be achieved by heating in a high-boiling point solvent such as ethylene (B1197577) glycol or by using a coupling reagent at high dilution to favor intramolecular cyclization.[5]

-

Purification: The crude Cyclo(Leu-Val) is purified using techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC).[6]

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized Cyclo(Leu-Val).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation of Cyclo(Leu-Val).

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of cyclic dipeptides.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Expected Fragmentation: The protonated molecule [M+H]⁺ is expected at m/z 212.29. Tandem mass spectrometry (MS/MS) of this ion would likely show characteristic losses of the side chains and fragmentation of the diketopiperazine ring. A common fragmentation pathway for similar cyclic dipeptides involves the loss of a side chain followed by the loss of carbon monoxide.

Biological Activity and Signaling Pathways

Cyclo(Leu-Val) has been reported to exhibit potential antimicrobial and anticancer activities.[1]

Antimicrobial Activity: Inhibition of Cell Wall Synthesis

Cyclo(Leu-Val) is suggested to interfere with bacterial cell wall synthesis.[1] The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final step in this cross-linking is catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). Inhibition of this process weakens the cell wall, leading to cell lysis.

Figure 2. Proposed mechanism of antimicrobial action of Cyclo(Leu-Val).

Anticancer Activity: Induction of Apoptosis

Cyclo(Leu-Val) is reported to promote apoptosis in cancer cells.[1] Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The Bcl-2 family of proteins plays a critical regulatory role in the intrinsic pathway.

Figure 3. Proposed intrinsic pathway of apoptosis induced by Cyclo(Leu-Val).

Stability

The stability of Cyclo(Leu-Val) is a critical parameter for its handling, storage, and application in experimental settings. As a cyclic dipeptide, it is generally more resistant to enzymatic degradation compared to its linear counterpart. However, it can be susceptible to chemical hydrolysis under acidic or basic conditions.

Forced Degradation Study Protocol:

A forced degradation study can be performed to identify potential degradation products and understand the stability profile of Cyclo(Leu-Val).[9]

-

Stress Conditions: Expose solutions of Cyclo(Leu-Val) to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Neutral buffered solution at 80 °C for 48 hours.

-

Photostability: Exposure to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[10] The identity of the degradation products can be determined using LC-MS.

Stability-Indicating HPLC Method Development Workflow

Figure 4. Workflow for developing a stability-indicating HPLC method.

This technical guide provides a foundational understanding of the physicochemical properties of Cyclo(Leu-Val) for research purposes. The provided data and protocols are intended to serve as a starting point for further investigation and application of this promising cyclic dipeptide.

References

- 1. Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy L-valine | 72-18-4 | >98% [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Leu-Val): A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Leu-Val), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a range of biological activities, this compound, and its close analogs, have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the known biological activities and pharmacological effects of Cyclo(Leu-Val), with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct quantitative data for Cyclo(Leu-Val) is limited in publicly available literature, this guide incorporates data from the closely related and more extensively studied cyclic dipeptide, Cyclo(Leu-Pro), to provide a comprehensive understanding of the potential of this class of molecules.

Biological Activities

Cyclo(Leu-Val) and its analogs have been reported to possess a diverse array of biological functions, primarily attributed to their rigid conformational structure which allows for specific interactions with biological targets.

Antimicrobial and Antifungal Activity

Cyclic dipeptides are known to exhibit antibacterial and antifungal properties, with proposed mechanisms including the disruption of microbial cell membranes. While specific Minimum Inhibitory Concentration (MIC) values for Cyclo(Leu-Val) are not extensively documented, data for the structurally similar Cyclo(Leu-Pro) provide valuable insights into its potential antimicrobial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) [1]

| Microorganism | Type | MIC (µg/mL) |

| Salmonella enterica | Gram-negative Bacteria | 11 |

| Enterococcus faecalis | Gram-positive Bacteria | 12 |

| Bacillus cereus | Gram-positive Bacteria | 16 |

| Staphylococcus aureus | Gram-positive Bacteria | 30 |

| Escherichia fergusonii | Gram-negative Bacteria | 230 |

| Fusarium oxysporum | Fungus | 16 |

| Aspergillus flavus | Fungus | 16 |

| Aspergillus niger | Fungus | 17 |

| Penicillium expansum | Fungus | 18 |

| Candida parapsilosis | Fungus | 30 |

| Candida metapsilosis | Fungus | 32 |

| Candida albicans | Fungus | 50 |

Anticancer Activity

Table 2: Anticancer Activity (IC50) of Related Cyclic Dipeptides

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 | 22.4 | [3] |

| Compound 2 | HCT116 | 0.34 | [3] |

| Compound 5c | Various (NCI-60 panel) | 0.32 - 3.89 | [4] |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been shown to interfere with QS signaling. The violacein (B1683560) inhibition assay using Chromobacterium violaceum is a common method to screen for QS inhibitors. At a concentration of 1 mM, tryptophan-containing cyclic dipeptides, structurally related to Cyclo(Leu-Val), have been shown to inhibit violacein production by 40-60%.[5]

Anti-inflammatory Effects

Cyclic dipeptides have demonstrated anti-inflammatory properties. For instance, Cyclo(His-Pro) has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[6] In vivo studies using models like the carrageenan-induced paw edema in rats can be employed to evaluate the anti-inflammatory efficacy of compounds like Cyclo(Leu-Val).[7][8][9]

Pharmacological Effects and Signaling Pathways

The pharmacological effects of Cyclo(Leu-Val) and related cyclic dipeptides are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis

The anticancer activity of cyclic dipeptides is often linked to their ability to induce apoptosis. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases, which are key executioners of cell death. Western blot analysis can be used to assess the expression levels of proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), as well as the activation of Caspase-3 (cleaved Caspase-3).[4][10] An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are indicative of apoptosis induction.

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it activates the transcription of pro-inflammatory genes.[11] Some cyclic dipeptides have been shown to inhibit NF-κB activation, potentially by preventing the phosphorylation and degradation of IκBα or by inhibiting the nuclear translocation of p65.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the biological activities of cyclic dipeptides like Cyclo(Leu-Val).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][11][12][13]

Materials:

-

Test compound (Cyclo(Leu-Val))

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Test Compound: Prepare a stock solution of Cyclo(Leu-Val) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(Leu-Val) and Related Cyclic Dipeptides for Researchers and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides. They are formed by the intramolecular condensation of two α-amino acids, creating a stable six-membered ring structure.[1][2][3] These compounds are widespread in nature, produced as secondary metabolites by a variety of organisms including bacteria, fungi, plants, and animals.[2][3][4] Cyclo(Leu-Val), a CDP formed from the amino acids leucine (B10760876) and valine, is a representative member of this class and has garnered significant interest in scientific research.

The rigid and conformationally constrained scaffold of CDPs makes them "privileged structures" in medicinal chemistry.[2] This structural stability confers resistance to enzymatic degradation by proteases, a significant advantage over their linear peptide counterparts.[1][2][3] Consequently, CDPs exhibit a broad spectrum of biological and pharmacological activities, including antimicrobial, anticancer, antiviral, and neuroprotective properties, making them attractive scaffolds for drug discovery and development.[1][2][3][5][6]

This technical guide provides a comprehensive overview of Cyclo(Leu-Val) and related cyclic dipeptides, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their synthesis, isolation, and characterization.

Physicochemical Properties of Cyclo(Leu-Val)

The fundamental chemical and physical properties of Cyclo(Leu-Val) are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5625-50-3 | [7] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [5][8] |

| Molecular Weight | 212.29 g/mol | [5][8] |

| IUPAC Name | (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione | [8] |

| Melting Point | 144.55 °C | [5] |

| Boiling Point | 372.56 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [7] |

Biological Activities of Cyclo(Leu-Val) and Related Dipeptides

Cyclo(Leu-Val) and its structural analogs display a diverse range of biological activities. Their potential as therapeutic agents stems from their ability to interfere with various cellular processes in both prokaryotic and eukaryotic cells.[5][6]

Antimicrobial and Antiviral Activity

A significant area of research for CDPs is their potential to combat infectious diseases. They have shown efficacy against bacteria, fungi, and viruses.

| Compound | Activity Type | Target Organism/Virus | Quantitative Data (MIC) | Reference |

| Cyclo(Leu-Val) | Antibacterial | Vibrio anguillarum | 0.07 µg/mL | [7][9] |

| Cyclo(Phe-Pro) | Antibacterial, Antifungal | P. aeruginosa, S. aureus, B. subtilis, E. coli | 16 to 128 µg/mL | [1] |

| Cyclo(Leu-Pro) | Antibacterial | E. fergusonii | 230 µg/mL | [1] |

| Cyclo(Leu-Pro) | Antiviral | Influenza A virus (H1N1, H3N2) | Not specified | [10] |

| Cyclo(Phe-Pro) | Antiviral | Influenza A virus (H3N2) | Not specified | [10] |

| Cyclo(Ala-Ile) | Antiviral | Influenza A virus (H1N1, H3N2) | Not specified | [10] |

Anticancer and Cytotoxic Activity

The ability of CDPs to induce apoptosis (programmed cell death) in malignant cells is a key focus of cancer research.[5]

| Compound | Activity Type | Target | Mechanism/Effect | Reference |

| Cyclo(Leu-Val) | Anticancer | Cancer cells | Promotes apoptosis | [5] |

| Cyclo(His-Pro) | Anticancer | Cancer cells | Induces apoptosis | [1] |

| Multiple CDPs | Anti-tumor | HT-29 cells | Increase in alkaline phosphatase expression | [6] |

Other Pharmacological Activities

CDPs also interact with various physiological systems, suggesting broader therapeutic potential.

| Compound | Activity Type | Target/System | Effect | Reference |

| Cyclo(L-Pro-l-Val) | Quorum Sensing | Pseudomonas aeruginosa | Promotion of plant growth | [3] |

| Cyclo(L-Pro-l-Phe) | Quorum Sensing | Pseudomonas aeruginosa | Promotion of plant growth | [3] |

| Cyclo(L-Pro-l-Tyr) | Quorum Sensing | Pseudomonas aeruginosa | Promotion of plant growth | [3] |

| Various Proline-based CDPs | Ion Channel Blocking | Ventricular myocytes | Block cation channels | [6] |

Biosynthesis and Signaling Pathways

The natural production of cyclic dipeptides is primarily catalyzed by two types of enzyme systems: Non-Ribosomal Peptide Synthetases (NRPSs) and tRNA-dependent Cyclodipeptide Synthases (CDPSs).[2][3][4] These enzymes assemble amino acids into the characteristic DKP scaffold, which can then be further modified by tailoring enzymes to create a diverse array of natural products.[4]

Caption: General biosynthetic pathways for cyclic dipeptides via NRPS and CDPS enzymes.

The mode of action for compounds like Cyclo(Leu-Val) often involves the disruption of key cellular processes. In cancer cells, this can manifest as the induction of apoptosis. While the precise signaling cascades are still under investigation for many CDPs, the process generally involves triggering intrinsic or extrinsic cell death pathways.

Caption: Simplified logical pathway for apoptosis induction by Cyclo(Leu-Val) in cancer cells.

Experimental Protocols

This section details the methodologies for the synthesis, extraction, characterization, and biological evaluation of Cyclo(Leu-Val) and related compounds.

Synthesis Protocols

Chemical synthesis provides a reliable route to obtain pure CDPs for research.

-

Solution-Phase Synthesis from Protected Amino Acids: This classic peptide chemistry approach involves several steps:

-

Protection: The amino and carboxyl groups of the constituent amino acids (e.g., L-Leucine and L-Valine) that are not involved in peptide bond formation are protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and methyl or ethyl esters for the carboxyl group.

-

Coupling: The protected amino acids are coupled to form a linear dipeptide using a coupling agent such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Deprotection: The protecting groups are selectively removed. For example, an acid-labile group on the N-terminus is removed to expose a free amine.

-

Cyclization: The deprotected linear dipeptide is dissolved in a high-boiling point solvent (e.g., 2-butanol) and refluxed, often with a base like N-methylmorpholine (NMM), to facilitate intramolecular cyclization.[11]

-

Purification: The final product is purified using silica (B1680970) gel column chromatography or recrystallization.[11]

-

-

Solid-Phase Peptide Synthesis (SPPS): This technique offers an efficient alternative for creating the linear dipeptide precursor on a solid resin support, followed by cleavage from the resin and subsequent cyclization in solution.[11][12]

Extraction and Characterization Workflow

The isolation of natural CDPs from microbial sources is a common practice in natural product discovery.

Caption: Workflow for extraction, purification, and characterization of Cyclo(Leu-Val).

-

Protocol for Extraction from Fermentation Broth:

-

Culturing: A microbe known to produce the target CDP (e.g., strain F8712) is cultured in a suitable liquid medium.[7][9]

-

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate (EtOAc).[7][9] The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure.

-

Purification: The resulting crude extract is subjected to purification, typically using semi-preparative High-Performance Liquid Chromatography (HPLC).[13] Fractions are collected and monitored for the presence of the target compound.

-

-

Protocol for Structural Characterization:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified compound, confirming its molecular formula.[7][9]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of atoms and the nature of the amino acid residues.[7][9][13]

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique used to unambiguously determine the absolute stereochemistry (e.g., LL, LD, DL, DD configurations) of the chiral centers in the CDP, which is crucial for understanding its biological activity.[13]

-

Biological Assay Protocols

-

Antibacterial Susceptibility Testing (Kirby-Bauer Disc-Diffusion Assay):

-

A standardized inoculum of the test bacterium (e.g., S. aureus) is uniformly spread onto an agar (B569324) plate.

-

Sterile paper discs impregnated with a known concentration of the cyclic dipeptide are placed on the agar surface.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented).[6]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

A serial dilution of the cyclic dipeptide is prepared in a liquid growth medium in a multi-well plate.

-

Each well is inoculated with a standardized concentration of the test microorganism.

-

The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][9]

-

-

In Vitro Anticancer Activity (Alkaline Phosphatase Assay):

-

A human cancer cell line (e.g., HT-29 colon cancer cells) is cultured in a multi-well plate.

-

The cells are treated with various concentrations of the cyclic dipeptide.

-

After an incubation period, the cells are lysed, and the activity of alkaline phosphatase, an enzyme whose expression can increase as cells differentiate or undergo stress, is measured.

-

An increase in alkaline phosphatase activity can indicate an anti-tumor or differentiation-inducing effect.[6]

-

Conclusion

Cyclo(Leu-Val) and related cyclic dipeptides are a fascinating and important class of natural products. Their inherent stability, structural rigidity, and diverse biological activities make them highly valuable scaffolds in the field of drug discovery. The research summarized in this guide highlights their potential as leads for new antimicrobial, antiviral, and anticancer agents. The detailed experimental protocols for synthesis, characterization, and biological evaluation provide a solid foundation for researchers aiming to explore the therapeutic potential of these compounds further. Continued investigation into their specific molecular targets and signaling pathways will be crucial for translating their promise into clinical applications.

References

- 1. itjfs.com [itjfs.com]

- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]

- 3. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclo(Leu-Val) | 5625-50-3 | FAA62550 | Biosynth [biosynth.com]

- 6. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclo(Leu-Val) | CAS:5625-50-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclo(Leu-Val) | CAS:5625-50-3 | Manufacturer ChemFaces [chemfaces.com]

- 10. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Cyclo(Leu-Val): A Technical Guide on its Discovery, History, and Role in Natural Products Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Val), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring secondary metabolite. DKPs are formed by the condensation of two amino acids, in this case, L-leucine and L-valine. Their rigid cyclic structure confers significant chemical stability and unique biological properties compared to their linear peptide counterparts. These compounds are widespread in nature, having been isolated from a diverse range of organisms including bacteria, fungi, marine sponges, and are also found in various food products. The inherent bioactivity of DKPs, including Cyclo(Leu-Val), has positioned them as molecules of significant interest in the fields of natural product chemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the discovery, history, experimental protocols for isolation and characterization, and the known biological activities of Cyclo(Leu-Val) and its closely related analogs.

Discovery and History

The history of Cyclo(Leu-Val) is intrinsically linked to the broader discovery and study of diketopiperazines, which have been known for over a century. While a singular, definitive "first discovery" publication for Cyclo(Leu-Val) from a natural source is not readily apparent in the historical literature, its identification is part of the continuous effort in natural product chemistry to isolate and characterize bioactive secondary metabolites from various organisms.

Early research in the 20th century focused on the chemical synthesis and basic characterization of various DKPs. The presence of these molecules in natural sources, particularly in microbial fermentations, became more evident with the advent of more sophisticated analytical techniques such as chromatography and spectroscopy. Reports of various DKPs, including those with leucine (B10760876) and valine constituents, began to appear more frequently in studies of microbial metabolites from the mid-20th century onwards. For instance, research into the metabolic byproducts of fungi like Penicillium and bacteria such as Streptomyces and Pseudomonas has led to the identification of a wide array of DKPs. Cyclo(L-Val-L-Leu) has been reported in organisms like Penicillium polonicum.

The scientific interest in Cyclo(Leu-Val) and other DKPs has evolved from simple structural identification to the exploration of their biological functions. A significant milestone in DKP research was the discovery of their role in cell-to-cell communication, particularly in bacterial quorum sensing. This has opened up new avenues for research into the development of novel anti-infective agents that target bacterial virulence rather than viability.

Natural Sources and Biosynthesis

Cyclo(Leu-Val) and its isomers have been isolated from a variety of natural sources, primarily microorganisms. The biosynthesis of DKPs is typically carried out by cyclodipeptide synthases (CDPSs) or as a byproduct of non-ribosomal peptide synthetase (NRPS) pathways.

Table 1: Selected Natural Sources of Cyclo(Leu-Val) and Related Diketopiperazines

| Compound | Source Organism(s) | Reference(s) |

| Cyclo(L-Val-L-Leu) | Penicillium polonicum | [1] |

| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans, Lactobacillus plantarum, Pseudomonas sesami, Streptomyces misionensis | [2][3] |

| Cyclo(L-Pro-L-Val) | Pseudomonas aurantiaca | [4] |

| Cyclo(D-Pro-L-Val) | Bacillus thuringiensis | [5] |

Physicochemical Properties

Table 2: Physicochemical Properties of Cyclo(L-Val-L-Leu)

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol [1] |

| IUPAC Name | (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione[1] |

| CAS Number | 5625-50-3 |

| Appearance | White to off-white solid |

| Melting Point | 144.55 °C |

Experimental Protocols

The isolation and characterization of Cyclo(Leu-Val) from natural sources typically involve a series of extraction and chromatographic steps, followed by spectroscopic analysis for structural elucidation.

Protocol 1: General Method for Isolation and Purification of Cyclo(Leu-Val) from Microbial Culture

-

Cultivation: The producing microorganism (e.g., Penicillium sp.) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions of temperature, pH, and aeration for a period sufficient for the production of secondary metabolites (typically 7-30 days).

-

Extraction:

-

The culture broth is separated from the mycelial mass by filtration.

-

The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (EtOAc) (3 x volume of filtrate).

-

The organic layers are combined, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation. Fractions showing spots with similar Rf values to a Cyclo(Leu-Val) standard (if available) are pooled. A common mobile phase for TLC of DKPs is chloroform:methanol (97:3 v/v).[4]

-

High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

-

Protocol 2: Structural Characterization

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the sequence of amino acid residues.

-

Experimental Workflow Diagram

Biological Activities and Quantitative Data

Cyclo(Leu-Val) and its analogs exhibit a range of biological activities. However, quantitative data for Cyclo(Leu-Val) itself is limited in the public domain. The following tables summarize the available data for closely related compounds to provide a comparative context.

Table 3: Antimicrobial and Antifungal Activity of Cyclo(Leu-Val) Analogs

| Compound | Target Organism | Activity | Value (µg/mL) | Reference(s) |

| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | MIC | 512 | [6] |

| Cyclo(L-Pro-L-Val) | Rhizoctonia solani | Antifungal Activity | - | [4] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 | [4] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | MIC | 31.25 | [4] |

| Cyclo(L-Lue-L-Phe) | Staphylococcus aureus | MIC | 25 | [4] |

| Cyclo(D-Lue-L-Phe) | Staphylococcus aureus | MIC | 12.5 | [4] |

Table 4: Cytotoxic and Other Biological Activities of Cyclo(Leu-Val) Analogs

| Compound | Activity | Cell Line/Assay | Value | Reference(s) |

| Cyclo(L-Leu-L-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | IC₅₀ = 200 µg/mL | [3][7] |

| Cyclo(L-Val-L-Pro) | Aflatoxin Production Inhibition | Aspergillus parasiticus | Similar activity to Cyclo(L-Leu-L-Pro) | [3][7] |

| Cyclo(L-Leu-L-Pro) | Cytotoxicity | MCF7 (Breast Cancer) | IC₅₀ = 1.56 µg/mL | [2] |

Signaling Pathways and Mechanism of Action

One of the most studied biological roles of diketopiperazines is their involvement in bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is mediated by N-acyl-homoserine lactones (AHLs).

While Cyclo(Leu-Val) is not a primary AHL signal, there is evidence that DKPs can modulate QS systems.[5] They may act as antagonists or agonists of the LuxR-type receptors, which are the intracellular receptors for AHLs. By binding to these receptors, DKPs can either block the binding of the native AHL signal, thereby inhibiting QS, or mimic the AHL and activate the QS cascade. The ability of DKPs to interfere with QS makes them attractive candidates for the development of anti-virulence drugs, which could be used to treat bacterial infections without promoting antibiotic resistance.

Diagram of a Representative Quorum Sensing Pathway

The following diagram illustrates a generalized LuxI/LuxR-type quorum sensing system in Gram-negative bacteria and the potential point of intervention for diketopiperazines like Cyclo(Leu-Val).

Conclusion and Future Perspectives

Cyclo(Leu-Val) is a representative member of the diketopiperazine family of natural products, which continue to be a promising source of bioactive compounds. While its own biological activities are not as extensively documented as some of its close analogs, the available data suggest potential applications in antimicrobial and anticancer research. The role of DKPs in modulating bacterial quorum sensing is a particularly exciting area of investigation, offering a potential strategy to combat bacterial infections by disarming pathogens rather than killing them outright, which may help to mitigate the growing problem of antibiotic resistance.

Future research should focus on several key areas:

-

Comprehensive Biological Screening: A systematic evaluation of the biological activities of pure Cyclo(Leu-Val) against a wide range of microbial pathogens and cancer cell lines is needed to fully understand its therapeutic potential.

-

Mechanism of Action Studies: Detailed studies are required to elucidate the precise molecular mechanisms by which Cyclo(Leu-Val) and other DKPs exert their biological effects, particularly their interactions with quorum sensing pathways.

-

Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways of Cyclo(Leu-Val) could enable the use of synthetic biology approaches to produce novel DKP analogs with improved activity and pharmacokinetic properties.

-

Clinical Evaluation: For the most promising DKP candidates, preclinical and eventually clinical studies will be necessary to assess their safety and efficacy as therapeutic agents.

The continued exploration of Cyclo(Leu-Val) and the broader class of diketopiperazines holds significant promise for the discovery and development of new drugs to address unmet medical needs.

References

- 1. Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. login.medscape.com [login.medscape.com]

- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Cyclo(Leu-Val): A Technical Guide for Researchers

Introduction

Cyclo(Leu-Val) is a cyclic dipeptide (also known as a 2,5-diketopiperazine or DKP) formed from the condensation of the amino acids leucine (B10760876) and valine. As with all dipeptides constructed from chiral amino acids, the stereochemistry of the constituent residues plays a pivotal role in defining the three-dimensional structure and, consequently, the biological activity of the molecule. This technical guide provides a comprehensive overview of the stereochemistry of Cyclo(Leu-Val), including its synthesis, conformational analysis, and the experimental techniques used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of cyclic dipeptides.

Due to the presence of two chiral centers at the α-carbons of the leucine and valine residues, four stereoisomers of Cyclo(Leu-Val) exist:

-

Cyclo(L-Leu-L-Val)

-

Cyclo(D-Leu-D-Val)

-

Cyclo(L-Leu-D-Val)

-

Cyclo(D-Leu-L-Val)

The first two are enantiomers, while the latter two are also an enantiomeric pair. The relationship between the L,L/D,D pair and the L,D/D,L pair is diastereomeric. The distinct spatial arrangement of the isobutyl (from leucine) and isopropyl (from valine) side chains in these stereoisomers dictates their interaction with biological targets, leading to potentially different pharmacological profiles. While specific biological signaling pathways for each Cyclo(Leu-Val) stereoisomer are not yet extensively elucidated, the profound influence of stereochemistry on the bioactivity of related cyclic dipeptides is well-documented, with effects observed in areas such as antifungal and antibacterial activities.

Physicochemical Properties

The fundamental properties of Cyclo(Leu-Val) are summarized in the table below. Note that while a general CAS number and melting point are available, specific data for each stereoisomer are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 212.29 g/mol | --INVALID-LINK-- |

| CAS Number | 5625-50-3 | --INVALID-LINK-- |

| Melting Point | 144.55 °C | --INVALID-LINK-- |

Experimental Protocols

The synthesis and characterization of Cyclo(Leu-Val) stereoisomers can be achieved through established methods in peptide chemistry and analytical spectroscopy. The following protocols are based on methodologies reported for the synthesis and analysis of the closely related compounds, Cyclo(Leu-Pro) and Cyclo(Val-Pro), and are expected to be directly applicable to Cyclo(Leu-Val)[1].

Synthesis of Cyclo(Leu-Val) Stereoisomers

A robust method for synthesizing cyclic dipeptides involves the solution-phase synthesis of a linear dipeptide precursor followed by cyclization.

1. Linear Dipeptide Synthesis (Boc-Strategy):

-

Materials: Boc-L-Leu/Boc-D-Leu, L-Val-OMe/D-Val-OMe, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve Boc-protected leucine (L or D isomer, 1.0 eq) and the methyl ester of valine (L or D isomer, 1.0 eq) in DCM.

-

Add HOBt (1.1 eq) and DCC (1.1 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) precipitate and wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected linear dipeptide.

-

Remove the Boc-protecting group by treating the dipeptide with a solution of TFA in DCM (1:1 v/v) for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to obtain the deprotected linear dipeptide methyl ester.

-

2. Cyclization: